molecular formula C54H82N13O24P B10857647 EGF Receptor Substrate 2 (Phospho-Tyr5)

EGF Receptor Substrate 2 (Phospho-Tyr5)

Cat. No.: B10857647
M. Wt: 1328.3 g/mol
InChI Key: XDGUOGPVOAMJIB-VZAHYZMKSA-N
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Description

EGF Receptor Substrate 2 (Phospho-Tyr5) is a useful research compound. Its molecular formula is C54H82N13O24P and its molecular weight is 1328.3 g/mol. The purity is usually 95%.
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Biological Activity

Epidermal Growth Factor Receptor Substrate 2 (EGFR Substrate 2), particularly in its phosphorylated form at Tyr5 (Phospho-Tyr5), plays a crucial role in the signaling pathways mediated by the epidermal growth factor receptor (EGFR). This article delves into the biological activity of EGF Receptor Substrate 2, highlighting its mechanisms, interactions, and implications in cellular processes.

EGFR is a transmembrane receptor that, upon binding with its ligands such as EGF, undergoes autophosphorylation on specific tyrosine residues. This phosphorylation creates docking sites for various signaling proteins containing Src homology 2 (SH2) domains, thereby propagating downstream signaling cascades that lead to cellular responses such as proliferation, differentiation, and survival.

Phosphorylation Dynamics

  • Tyrosine Phosphorylation : The binding of EGF to EGFR stimulates its intrinsic tyrosine kinase activity, leading to phosphorylation of tyrosine residues on the receptor itself and associated substrates like EGF Receptor Substrate 2. Specifically, Phospho-Tyr5 is critical for the recruitment of downstream signaling proteins .
  • Substrate Specificity : Research indicates that EGFR preferentially phosphorylates substrates that are already phosphorylated at adjacent sites. For instance, the presence of a phosphotyrosine at the +1 position enhances the binding affinity and subsequent phosphorylation efficiency of substrates like Shc1 .

Biological Implications

The biological activity of EGF Receptor Substrate 2 is significant in various physiological and pathological contexts:

  • Cell Proliferation : Activation of EGFR and subsequent phosphorylation of substrates like EGF Receptor Substrate 2 are integral to promoting cell division and growth. In cancer cells, aberrant EGFR signaling often leads to uncontrolled proliferation .
  • Response to Oxidative Stress : Studies have shown that reactive oxygen species (ROS) can modulate EGFR activity. For example, hydrogen peroxide (H2O2) exposure selectively enhances tyrosine phosphorylation of EGFR without affecting serine or threonine residues, which may influence cell responses during inflammatory processes .
  • Cancer Therapeutics : Understanding the phosphorylation dynamics of EGF Receptor Substrate 2 can inform therapeutic strategies targeting EGFR in cancers characterized by overexpression or mutation of this receptor. Inhibitors that block EGFR phosphorylation may reduce tumor growth and improve treatment outcomes .

Table: Key Studies on EGF Receptor Substrate 2 Activity

StudyFindingsImplications
H2O2 Effects on EGFRH2O2 induces selective tyrosine phosphorylation of EGFR; alters downstream signaling.Suggests potential therapeutic targets for oxidative stress-related conditions.
Substrate SpecificityIdentified that EGFR prefers substrates with prior phosphorylation.Highlights the importance of substrate priming in signal transduction.
Cancer Cell ResponseOverexpression of EGFR leads to differential responses in cell proliferation depending on density.Indicates complex regulatory mechanisms in tumor biology.

Properties

Molecular Formula

C54H82N13O24P

Molecular Weight

1328.3 g/mol

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[(2S)-2-[[(2S)-5-amino-1-[[(2S)-5-amino-1-(carboxymethylamino)-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-(4-phosphonooxyphenyl)propan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C54H82N13O24P/c1-6-26(4)44(54(87)67-19-7-8-37(67)53(86)62-32(14-17-39(57)69)48(81)60-31(13-16-38(56)68)47(80)58-24-43(76)77)66-52(85)34(20-25(2)3)64-50(83)35(21-28-9-11-29(12-10-28)91-92(88,89)90)65-49(82)33(15-18-40(70)71)61-51(84)36(23-42(74)75)63-45(78)27(5)59-46(79)30(55)22-41(72)73/h9-12,25-27,30-37,44H,6-8,13-24,55H2,1-5H3,(H2,56,68)(H2,57,69)(H,58,80)(H,59,79)(H,60,81)(H,61,84)(H,62,86)(H,63,78)(H,64,83)(H,65,82)(H,66,85)(H,70,71)(H,72,73)(H,74,75)(H,76,77)(H2,88,89,90)/t26-,27-,30-,31-,32-,33-,34-,35-,36-,37-,44-/m0/s1

InChI Key

XDGUOGPVOAMJIB-VZAHYZMKSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)OP(=O)(O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)OP(=O)(O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N

Origin of Product

United States

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